molecular formula C24H22N6OS B2519603 2-phenyl-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide CAS No. 1396686-42-2

2-phenyl-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide

Cat. No. B2519603
CAS RN: 1396686-42-2
M. Wt: 442.54
InChI Key: ZKYAKWOIAAKAHF-UHFFFAOYSA-N
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Description

The compound “2-phenyl-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . These derivatives have been designed and synthesized for the treatment of Alzheimer’s disease (AD) as acetylcholinesterase inhibitors (AChEIs) .

Mechanism of Action

Target of Action

The primary target of 2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain .

Mode of Action

2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide interacts with its target, AChE, by inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, and it is a selective AChE inhibitor . The mechanism of inhibition of this compound against AChE is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE by 2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide affects the cholinergic neurotransmission pathway . This pathway plays an important role in learning and memory . By inhibiting AChE, the compound prevents the breakdown of ACh, thereby enhancing cognition functions .

Pharmacokinetics

The compound’s potent inhibitory activity against ache suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties that allow it to reach its target in the brain .

Result of Action

The result of the action of 2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide is the inhibition of AChE, leading to an increase in the concentration of ACh in the brain . This can help to alleviate the symptoms of diseases characterized by low levels of ACh, such as Alzheimer’s disease .

properties

IUPAC Name

2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6OS/c31-23(20-16-32-24(27-20)18-7-3-1-4-8-18)28-21-15-22(26-17-25-21)30-13-11-29(12-14-30)19-9-5-2-6-10-19/h1-10,15-17H,11-14H2,(H,25,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYAKWOIAAKAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide

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